Imlunestrant tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of LY-3484356 (tosylate) involves several steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared through a series of chemical reactions that result in the formation of the tosylate salt .
Chemical Reactions Analysis
LY-3484356 (tosylate) undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups on the compound.
Common Reagents and Conditions: The compound is typically synthesized using reagents such as tosyl chloride and bases like triethylamine under controlled conditions.
Major Products: The primary product of these reactions is LY-3484356 (tosylate) itself, which is used for further research and development
Scientific Research Applications
LY-3484356 (tosylate) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying selective estrogen receptor degradation.
Biology: Investigated for its effects on estrogen receptor signaling pathways.
Medicine: Primarily researched for its potential in treating estrogen receptor-positive breast cancer and endometrial endometrioid cancer. .
Industry: Utilized in the development of new therapeutic agents targeting hormone-related cancers
Mechanism of Action
LY-3484356 (tosylate) exerts its effects by binding to the estrogen receptor and promoting its degradation. This leads to a decrease in estrogen receptor signaling, which is crucial for the growth and proliferation of certain cancer cells. The compound has shown potent activity against both wild type and mutant estrogen receptors, making it a promising candidate for overcoming resistance to traditional endocrine therapies .
Comparison with Similar Compounds
LY-3484356 (tosylate) is unique compared to other selective estrogen receptor degraders due to its oral bioavailability and potent activity. Similar compounds include:
Fulvestrant: Another SERD used in the treatment of hormone receptor-positive metastatic breast cancer.
Other SERDs: Various other SERDs are in development, but LY-3484356 (tosylate) stands out due to its high efficiency in degrading both wild type and mutant estrogen receptors
Properties
CAS No. |
2408840-41-3 |
---|---|
Molecular Formula |
C36H32F4N2O6S |
Molecular Weight |
696.7 g/mol |
IUPAC Name |
(5R)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C29H24F4N2O3.C7H8O3S/c30-13-17-15-35(16-17)9-10-37-21-5-1-18(2-6-21)28-27-23-8-4-20(36)12-25(23)34-14-24(27)22-7-3-19(29(31,32)33)11-26(22)38-28;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,11-12,14,17,28,36H,9-10,13,15-16H2;2-5H,1H3,(H,8,9,10)/t28-;/m1./s1 |
InChI Key |
WOXQMUXFSMQUSS-LNLSOMNWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)[C@@H]3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)C3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.